molecular formula C21H26N4O2 B3881389 N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide

N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B3881389
M. Wt: 366.5 g/mol
InChI Key: ASAMFEBAZOSOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as ML233, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide exerts its therapeutic effects by targeting specific proteins and signaling pathways in cells. Specifically, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activity of a protein called casein kinase 1 delta (CK1δ). CK1δ is involved in various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting CK1δ activity, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can disrupt these processes and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can have various biochemical and physiological effects on cells and tissues. In cancer cells, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In diabetic animal models, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can improve insulin sensitivity and glucose metabolism by increasing the uptake and utilization of glucose in cells. In neurological disorders, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can reduce inflammation and oxidative stress, leading to a neuroprotective effect.

Advantages and Limitations for Lab Experiments

N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has several advantages for use in lab experiments, including its small molecular weight and ease of synthesis. Additionally, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to have high selectivity and potency for its target protein, CK1δ. However, there are also limitations to using N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide in lab experiments, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide treatment for specific experimental conditions.

Future Directions

There are several future directions for research on N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide. One potential area of study is the development of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide analogs with improved potency and selectivity for CK1δ. Additionally, studies are needed to determine the efficacy of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide in various disease models and to further elucidate its mechanism of action. Finally, studies are needed to determine the potential toxic effects of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide and to develop strategies to mitigate these effects.

Scientific Research Applications

N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases and conditions, including cancer, diabetes, and neurological disorders. Studies have shown that N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. In neurological disorders, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress.

properties

IUPAC Name

4-methyl-N-(2-methylpropyl)-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-15(2)13-24(14-18-6-4-5-9-22-18)20(26)17-8-7-16(3)19(12-17)25-11-10-23-21(25)27/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAMFEBAZOSOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC(C)C)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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